molecular formula C9H10N2O B12830854 2-Ethyl-1H-benzo[d]imidazol-1-ol

2-Ethyl-1H-benzo[d]imidazol-1-ol

Cat. No.: B12830854
M. Wt: 162.19 g/mol
InChI Key: MBIMYYFPDBOTFN-UHFFFAOYSA-N
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Description

2-Ethyl-1H-benzo[d]imidazol-1-ol is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1H-benzo[d]imidazol-1-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of o-phenylenediamine with ethyl glyoxalate under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1H-benzo[d]imidazol-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted imidazoles depending on the reagents used.

Scientific Research Applications

2-Ethyl-1H-benzo[d]imidazol-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Ethyl-1H-benzo[d]imidazol-1-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely, including inhibition of microbial enzymes or interaction with DNA in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1H-benzo[d]imidazole: Lacks the ethyl group, making it less hydrophobic.

    2-Methyl-1H-benzo[d]imidazol-1-ol: Similar structure but with a methyl group instead of an ethyl group.

    1H-benzo[d]imidazol-2-amine: Contains an amino group, altering its reactivity and biological activity.

Uniqueness

2-Ethyl-1H-benzo[d]imidazol-1-ol is unique due to the presence of the ethyl group, which can influence its hydrophobicity, reactivity, and interaction with biological targets. This structural feature can enhance its potential in specific applications, such as drug development or material science.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

2-ethyl-1-hydroxybenzimidazole

InChI

InChI=1S/C9H10N2O/c1-2-9-10-7-5-3-4-6-8(7)11(9)12/h3-6,12H,2H2,1H3

InChI Key

MBIMYYFPDBOTFN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2N1O

Origin of Product

United States

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